N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Übersicht
Beschreibung
N~4~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a useful research compound. Its molecular formula is C14H16N6O2S and its molecular weight is 332.38 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-ethyl-1H-pyrazole-4-sulfonamide is 332.10554495 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Researchers have explored the synthesis and biological evaluation of sulfonamide-containing derivatives, including those similar to N-(1-benzyl-1H-1,2,4-triazol-3-yl)-1-ethyl-1H-pyrazole-4-sulfonamide, for their ability to inhibit specific biological targets such as cyclooxygenase-2 (COX-2) enzymes. These studies involve extensive structure-activity relationship (SAR) work to identify potent and selective inhibitors, highlighting the compound's role in developing new therapeutic agents (Penning et al., 1997).
Antimicrobial and Antitubercular Agents
Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antitubercular activities. Molecular docking studies have been conducted to understand the potential mechanisms of action against specific microbial targets, such as Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A). These studies suggest the compound's relevance in addressing infectious diseases and its potential as a lead molecule for further investigations into antimicrobial and antitubercular therapies (Shingare et al., 2022).
Carbonic Anhydrase Inhibition
The compound and its derivatives have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, which play crucial roles in various biochemical processes. These studies have highlighted the potential of such compounds in developing new inhibitors with specific biological activities, offering insights into their therapeutic applications beyond their initial scope (Bülbül et al., 2008).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine, demonstrating the compound's versatility in forming heterocyclic compounds with potential biological activity. These efforts underline the scientific interest in developing approaches for the preparation of sulfonamides of polynuclear heterocyclic compounds, which could have significant implications in medicinal chemistry and drug development (Komshina et al., 2020).
Eigenschaften
IUPAC Name |
N-(1-benzyl-1,2,4-triazol-3-yl)-1-ethylpyrazole-4-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S/c1-2-19-10-13(8-16-19)23(21,22)18-14-15-11-20(17-14)9-12-6-4-3-5-7-12/h3-8,10-11H,2,9H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQOUFSJOPJWDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=NN(C=N2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.